Nitrafudam

Description

Historical Context of Nitrafudam in Chemical and Biological Research

This compound was developed between the 1970s and 1980s, initially explored for its potential antidepressant properties wikipedia.orgwikipedia.org. Its synthesis involves a series of reactions starting from 2-nitrophenyldiazonium chloride and furfural (B47365), leading through intermediates such as 5-(2-nitrophenyl)furfural, an aldoxime, a nitrile, and an imidate, culminating in the formation of the amidine structure of this compound wikipedia.org. This historical focus on its psychoactive potential places this compound within a specific era of pharmaceutical research.

The broader class of nitrofuran compounds, to which this compound belongs due to its structural features, has a longer history in chemical and biological research, particularly as antibacterial agents nih.govnih.gov. Nitrofurantoin (B1679001), for instance, was identified in 1953 and has been used for treating urinary tract infections nih.gov. The mechanism of action for nitrofurans often involves their activation by bacterial nitroreductases, leading to reactive intermediates that can damage cellular components nih.gov. Studies on nitrofurans like nitrofurantoin and nitrofurazone (B1679002) in the 1970s and 1980s revealed their potential effects on bacterial and mammalian cells, suggesting that endogenous nitro-reductase activity could lead to DNA lesions researchgate.net. This historical context of related compounds provides a backdrop for understanding the potential biological interactions of this compound.

Academic Significance and Contemporary Research Trajectories for this compound

Academically, this compound's significance stems from its unique structure, combining nitrobenzene (B124822), furan (B31954), and amidine functional groups wikipedia.org. This combination presents opportunities for studying structure-activity relationships within this specific chemical space. While its initial development focused on antidepressant potential, contemporary research trajectories, as indicated by available information, appear to explore other biological activities.

Research on this compound has investigated its potential in various therapeutic areas, including antibacterial, antifungal, antiviral, and anticancer activities ontosight.ai. Studies have shown promising results in inhibiting the growth of certain bacteria and fungi, and some reports suggest potential antiviral activity, although further research is needed ontosight.ai. Preliminary studies have also examined its cytotoxic effects on cancer cells, indicating potential in oncology ontosight.ai. These diverse areas of investigation highlight the contemporary academic interest in exploring the full spectrum of this compound's biological properties beyond its initial intended use.

The study of compounds like this compound contributes to the broader fields of chemical biology and medicinal chemistry, which focus on applying chemical principles to understand and manipulate biological systems and developing new therapeutic agents imperial.ac.ukuwa.edu.auwashington.edu. Research in these areas often involves detailed investigations into the molecular mechanisms of action of compounds.

Identification of Key Research Gaps in this compound Studies

Based on the available information, several key research gaps exist in this compound studies. While potential antibacterial, antifungal, antiviral, and anticancer activities have been indicated through preliminary or exploratory studies, a significant gap lies in the detailed characterization of its mechanisms of action in these areas ontosight.ai. Understanding how this compound interacts with specific biological targets at the molecular level is crucial for evaluating its therapeutic potential and guiding further development.

Another notable gap is the limited publicly available detailed research findings and data tables specifically for this compound's biological activities. Much of the information points to potential applications based on its structural class or preliminary screening ontosight.ai. Comprehensive data from in vitro and in vivo studies, including dose-response relationships and comparative analyses with existing compounds, appear to be less accessible in the general research landscape.

Furthermore, while the synthesis of this compound has been outlined, detailed studies on optimizing synthesis routes, exploring alternative synthesis methodologies, or investigating the properties of different solid forms (e.g., polymorphs, salts like this compound hydrochloride) and their impact on its characteristics represent potential areas for further chemical research wikipedia.orgnih.govgoogle.comgoogle.com.

The historical context of other nitrofurans, where detailed studies on metabolism, toxicity, and resistance mechanisms have been conducted, also highlights a potential gap for this compound nih.govresearchgate.netresearchgate.net. While outside the scope of this article to detail such studies for this compound itself, the lack of readily available information on these aspects in the provided search results suggests they may represent areas requiring more extensive investigation and dissemination in the academic landscape.

Table 1: Identified Potential Biological Activities of this compound

| Activity Type | Indication Level | Notes |

| Antibacterial | Indicated | Promising results in inhibiting growth ontosight.ai. |

| Antifungal | Indicated | Promising results in inhibiting growth ontosight.ai. |

| Antiviral | Suggested | Further research necessary ontosight.ai. |

| Anticancer | Indicated | Cytotoxic effects on cancer cells ontosight.ai. |

| Antidepressant | Historical Focus | Developed with this potential wikipedia.org. |

Table 2: Chemical Identifiers for this compound

| Identifier Type | Value | Source |

| PubChem CID | 163304 | PubChem nih.gov |

| ChemBL ID | ChemBL2111024 | ChemBL ontosight.ai |

| CAS Number | 64743-09-5 | PubChem nih.gov |

| UNII | 7R3267A08Y | PubChem nih.gov |

| Molecular Formula | C₁₁H₉N₃O₃ | PubChem nih.gov |

| Molar Mass | 231.21 g/mol | PubChem nih.gov |

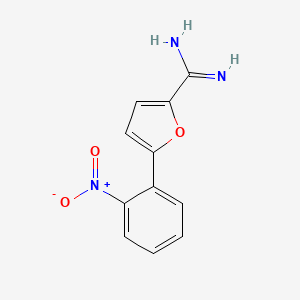

Structure

3D Structure

Properties

CAS No. |

64743-09-5 |

|---|---|

Molecular Formula |

C11H9N3O3 |

Molecular Weight |

231.21 g/mol |

IUPAC Name |

5-(2-nitrophenyl)furan-2-carboximidamide |

InChI |

InChI=1S/C11H9N3O3/c12-11(13)10-6-5-9(17-10)7-3-1-2-4-8(7)14(15)16/h1-6H,(H3,12,13) |

InChI Key |

FYUZOMGBPKUZNJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)C(=N)N)[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for Nitrafudam

Established Synthetic Pathways for Nitrafudam

The synthesis of this compound involves a multi-step process, starting from readily available precursors. wikipedia.orgwikipedia.org A key synthetic route described in the literature involves several transformations to construct the final amidine structure appended to the furan (B31954) ring, which is itself substituted with a nitrophenyl group. wikipedia.orgwikipedia.orgtheswissbay.charchive.orgthe-eye.eu

Precursor Compounds and Reaction Mechanisms

A reported synthesis of this compound begins with the azo coupling of 2-nitrophenyldiazonium chloride and furfural (B47365). wikipedia.orgwikipedia.org This reaction yields 5-(2-nitrophenyl)furfural. wikipedia.orgwikipedia.org The aldehyde functional group of 5-(2-nitrophenyl)furfural is then treated with hydroxylamine (B1172632) to form the corresponding aldoxime. wikipedia.org Dehydration of the aldoxime leads to the formation of a nitrile [57666-58-7]. wikipedia.org

The subsequent step involves a Pinner reaction on the nitrile using anhydrous methanolic hydrogen chloride, which produces an imidate (imino-ether) [62821-40-3]. wikipedia.org Finally, an addition-elimination reaction with ammonia (B1221849) converts the imidate into the amidine functional group, completing the synthesis of this compound. wikipedia.org

The reaction sequence can be summarized as follows:

Azo coupling of 2-nitrophenyldiazonium chloride and furfural to form 5-(2-nitrophenyl)furfural. wikipedia.orgwikipedia.org

Reaction of 5-(2-nitrophenyl)furfural with hydroxylamine to form the aldoxime. wikipedia.org

Dehydration of the aldoxime to form the nitrile. wikipedia.org

Pinner reaction of the nitrile with anhydrous methanolic hydrogen chloride to form the imidate. wikipedia.org

Addition-elimination reaction of the imidate with ammonia to form this compound. wikipedia.org

This established pathway highlights the sequential functional group interconversion (FGI) required to assemble the this compound molecule. wikipedia.org

Optimization of Reaction Conditions and Yields

While the general synthetic route is outlined, specific details regarding the optimization of reaction conditions and yields for each step in the synthesis of this compound are not extensively detailed in the immediately available search results focusing solely on this compound's synthesis. General principles of organic synthesis, such as control of temperature, reaction time, solvent choice, and reagent stoichiometry, are typically applied to optimize chemical reactions for improved yields and purity. Optimization studies in organic synthesis often involve systematic variation of these parameters. arxiv.orgmdpi.com

Novel Methodologies in this compound Synthesis

Information specifically on novel methodologies for the synthesis of this compound, beyond the established pathway, is limited in the provided search results. However, research in organic chemistry continually explores new synthetic techniques that could potentially be applied to compounds like this compound. drugtargetreview.comstanford.edu

Stereoselective Synthesis Approaches for this compound Isomers

This compound, as depicted by its common structure, does not inherently possess chiral centers, meaning it does not have stereoisomers in the typical sense (enantiomers or diastereomers). Therefore, discussions around stereoselective synthesis approaches for this compound isomers are not directly applicable to the parent compound itself. Stereoselective synthesis is relevant for molecules with chiral centers, aiming to produce one stereoisomer preferentially over others. googleapis.comresearch-solution.comnih.gov

Green Chemistry Principles in this compound Production

The application of green chemistry principles in the production of this compound would focus on minimizing or eliminating the use and generation of hazardous substances. mdpi.com This could involve exploring alternative, more environmentally friendly solvents, reducing energy consumption, utilizing catalysts to improve efficiency and selectivity, and designing synthetic routes with fewer steps and less waste. mdpi.comgoogle.com While the provided information outlines a traditional synthesis, research into greener alternatives for similar chemical transformations is an active area in organic chemistry.

Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of this compound would involve modifications to the core structure, such as altering the substituents on the nitrophenyl ring, modifying the furan ring, or changing the amidine group. The provided search results mention "5-phenyl-2-furamidines" as a new chemical class of potential antidepressants related to this compound, suggesting that structural variations around the furan-amidine core and the phenyl substituent were explored. wikipedia.orgwikipedia.org The synthesis of such analogs would likely involve similar chemical transformations to those used for this compound, but applied to appropriately substituted starting materials. For example, using a different substituted phenylhydrazine (B124118) in the initial azo coupling step could lead to analogs with variations on the nitrophenyl ring. wikipedia.orgwikipedia.org Similarly, modifications to the furan ring or the introduction of different functional groups on the amidine nitrogen atoms would require tailored synthetic strategies. Research into analogs often involves exploring structure-activity relationships to identify compounds with improved properties. nih.govgoogle.com

Design Rationale for Structural Modifications

The design rationale for structural modifications of compounds like this compound often centers on exploring the impact of altering specific functional groups or the core heterocyclic system on the compound's properties. For this compound, which contains a furan ring, a nitrobenzene (B124822) moiety, and an amidine group wikipedia.org, modifications could involve changes to any of these parts.

General strategies in medicinal chemistry for designing structural modifications include bioisosteric replacements, where atoms or groups are substituted with others having similar electronic or steric properties, and the exploration of different substituents on aromatic rings to tune properties like lipophilicity, electronic distribution, and steric bulk mpdkrc.edu.ingoogle.com. The presence of a furan ring in this compound suggests potential for modifications on this heterocycle, a common strategy in the synthesis of furan-containing derivatives with varied pharmacological profiles theswissbay.ch. Similarly, modifications to the nitrobenzene ring or the amidine functional group could significantly impact the compound's interactions with biological targets. The development of this compound in the context of 5-phenyl-2-furamidines as a new chemical class indicates that structural variations around this core scaffold were likely explored to understand their effect wikipedia.org.

Synthetic Routes to Key this compound Derivatives

The synthesis of this compound itself provides a basis for understanding the synthetic routes to its derivatives. The reported synthesis of this compound involves a sequence of reactions starting from 2-nitrophenyldiazonium chloride and furfural wikipedia.orgtheswissbay.ch. This process includes an azo coupling reaction, followed by conversion of the aldehyde group to an aldoxime, dehydration to a nitrile, a Pinner reaction to form an imidate, and finally reaction with ammonia to yield the amidine (this compound) wikipedia.orgtheswissbay.ch.

A key intermediate in this synthesis is 5-(2-nitrophenyl)furfural, formed by the azo coupling of 2-nitrophenyldiazonium chloride and furfural wikipedia.org. Modifications to either of these starting materials or alterations in the reaction sequence could lead to this compound derivatives. For instance, using substituted 2-nitrophenyldiazonium chlorides or substituted furfurals in the initial azo coupling step would directly introduce variations on the phenyl or furan rings, respectively.

The conversion of the aldehyde to an amidine via the oxime, nitrile, and imidate intermediates offers several points for potential derivatization. Modifications of the amidine group itself, or reactions with the nitrile or imidate intermediates before the final amidine formation, could yield derivatives with altered functional groups at this position.

While specific detailed synthetic routes for a wide range of this compound derivatives are not extensively detailed in the provided search results, the general synthetic strategy outlined for this compound provides a framework for their preparation. The synthesis of related furan-containing compounds and amidine derivatives often employs similar transformations, suggesting that standard organic chemistry methodologies like functional group interconversions, coupling reactions, and nucleophilic additions would be applicable for generating this compound derivatives sioc-journal.cnresearchgate.netresearchgate.netnrfhh.com.

Based on the synthesis of this compound, a simplified representation of the key steps is shown below:

| Step | Reactants | Product |

| Azo coupling | 2-nitrophenyldiazonium chloride, Furfural | 5-(2-nitrophenyl)furfural |

| Aldehyde to Aldoxime | 5-(2-nitrophenyl)furfural, Hydroxylamine | 5-(2-nitrophenyl)furan-2-carbaldoxime |

| Dehydration of Aldoxime to Nitrile | 5-(2-nitrophenyl)furan-2-carbaldoxime | 5-(2-nitrophenyl)furan-2-carbonitrile |

| Pinner Reaction (Nitrile to Imidate) | 5-(2-nitrophenyl)furan-2-carbonitrile, HCl, Methanol | Methyl 5-(2-nitrophenyl)furan-2-carboximidate hydrochloride |

| Imidate to Amidine (this compound Synthesis) | Methyl 5-(2-nitrophenyl)furan-2-carboximidate hydrochloride, Ammonia | This compound |

Note: This table represents the key transformations in the synthesis of this compound based on the provided information and serves as a basis for potential derivatization points.

Further research findings on specific derivatives would likely detail variations of these steps, such as using substituted starting materials or employing different reagents for the functional group interconversions.

Advanced Spectroscopic and Chromatographic Characterization of Nitrafudam

Nuclear Magnetic Resonance (NMR) Spectroscopy for Nitrafudam Structure Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. nih.govmsu.edu A comprehensive NMR analysis of this compound would involve a series of one-dimensional (1D) and two-dimensional (2D) experiments to map out the complete proton and carbon framework of the molecule. uobasrah.edu.iqresearchgate.net

A ¹H NMR spectrum of this compound would provide crucial information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ) of each proton signal would indicate its electronic environment, while the integration of the signal would correspond to the number of protons of that type. nih.gov Spin-spin coupling patterns (e.g., singlets, doublets, triplets) would reveal the number of neighboring protons, providing insight into the connectivity of the molecule.

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Proposed Assignment |

|---|---|---|---|---|

| 7.85 | d | 1H | 8.2 | Aromatic H |

| 7.52 | t | 1H | 7.6 | Aromatic H |

| 7.31 | d | 1H | 7.6 | Aromatic H |

| 4.25 | q | 2H | 7.1 | -CH₂- |

This table is a hypothetical representation and is not based on experimental data.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton of this compound. irisotope.com Each unique carbon atom in the molecule would typically produce a distinct signal. The chemical shift of these signals would indicate the type of carbon (e.g., aromatic, aliphatic, carbonyl).

Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Proposed Assignment |

|---|---|

| 165.4 | Carbonyl C |

| 150.2 | Aromatic C-NO₂ |

| 134.8 | Aromatic CH |

| 129.5 | Aromatic CH |

| 125.1 | Aromatic C |

| 123.6 | Aromatic CH |

| 61.3 | -CH₂- |

This table is a hypothetical representation and is not based on experimental data.

Two-dimensional NMR techniques are powerful tools for establishing detailed connectivity within a molecule. wikipedia.orgyoutube.com

Correlation Spectroscopy (COSY): A COSY experiment on this compound would reveal correlations between protons that are coupled to each other, typically over two or three bonds. sdsu.edu This would help to piece together fragments of the molecule by identifying neighboring protons.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum would show correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu This is instrumental in assigning specific proton signals to their corresponding carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment would provide information about longer-range couplings between protons and carbons (typically over two or three bonds). emerypharma.com This is particularly useful for connecting molecular fragments and for identifying quaternary carbons (carbons with no attached protons).

Mass Spectrometry (MS) Applications in this compound Research

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. nih.gov

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular weight of this compound with a high degree of accuracy. measurlabs.cominfinitalab.com This accurate mass measurement allows for the determination of the elemental formula of the molecule, which is a critical step in its identification. nih.govresearchgate.net

Hypothetical HRMS Data for this compound

| Ion | Calculated Mass (m/z) | Measured Mass (m/z) | Difference (ppm) | Proposed Elemental Formula |

|---|

This table is a hypothetical representation and is not based on experimental data.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to probe the structure of ions. wikipedia.orgijcap.in In an MS/MS experiment, a specific ion of this compound (the precursor ion) would be selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. nationalmaglab.orgunt.edu The fragmentation pattern provides valuable information about the structural components of the molecule, helping to confirm the proposed structure.

Hypothetical MS/MS Fragmentation Data for this compound Precursor Ion [M+H]⁺ (m/z 210.0601)

| Product Ion (m/z) | Proposed Fragment Structure/Loss |

|---|---|

| 182.0652 | Loss of C₂H₄ |

| 164.0546 | Loss of C₂H₅OH |

This table is a hypothetical representation and is not based on experimental data.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

Method Development for Reversed-Phase HPLC

A reversed-phase HPLC (RP-HPLC) method would be the primary approach for the purity and quantitative analysis of this compound. The development would involve optimizing several key parameters to achieve adequate separation of this compound from any potential impurities or degradation products.

A typical starting point for method development would involve a C18 stationary phase, which is a versatile column capable of retaining a wide range of non-polar to moderately polar compounds. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase would be a critical parameter to control the ionization state of this compound and influence its retention.

A gradient elution, where the proportion of the organic modifier is increased over time, would likely be employed to ensure the elution of all components within a reasonable timeframe and with good peak shapes. Detection would most probably be carried out using a UV-Vis detector, set at a wavelength where this compound exhibits maximum absorbance.

Table 1: Theoretical HPLC Method Parameters for this compound Analysis

| Parameter | Typical Starting Conditions |

| Stationary Phase | C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: This table represents a hypothetical starting point for method development and is not based on experimentally verified data for this compound.

Chiral HPLC for Enantiomeric Purity Assessment

If this compound possesses a chiral center, the assessment of its enantiomeric purity would be crucial. Chiral HPLC is the standard technique for separating enantiomers. This would involve the use of a chiral stationary phase (CSP). The choice of the CSP would depend on the specific structural features of the this compound molecule. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins.

The mobile phase in chiral HPLC is typically a non-polar organic solvent system, such as a mixture of hexane (B92381) and ethanol (B145695) or isopropanol. The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile this compound Derivatives

For the analysis of any volatile impurities or degradation products of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) would be the method of choice. Direct analysis of this compound by GC-MS might be challenging if the compound has low volatility or is thermally labile. In such cases, derivatization to create more volatile and thermally stable analogues would be necessary.

The gas chromatograph would separate the volatile components based on their boiling points and interactions with the stationary phase of the GC column. The separated components would then be introduced into the mass spectrometer, which would ionize the molecules and separate the resulting ions based on their mass-to-charge ratio, providing structural information and enabling identification.

Bioanalytical Methodologies for this compound Detection in Research Matrices

The detection and quantification of this compound in biological matrices such as plasma, urine, or tissue homogenates are essential for preclinical research. The development of a robust bioanalytical method is a multi-step process.

Sample Preparation Techniques for Biological Specimens

Due to the complexity of biological matrices, sample preparation is a critical step to remove interfering substances and concentrate the analyte of interest. Common techniques include:

Protein Precipitation (PPT): This is a simple and rapid method where an organic solvent (e.g., acetonitrile or methanol) is added to the biological sample to precipitate proteins. After centrifugation, the supernatant containing the analyte is collected.

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its differential solubility.

Solid-Phase Extraction (SPE): This is a more selective method that uses a solid sorbent to retain the analyte while the matrix components are washed away. The analyte is then eluted with a suitable solvent.

The choice of sample preparation technique would depend on the physicochemical properties of this compound, the required sensitivity, and the nature of the biological matrix.

Validation of Bioanalytical Methods for this compound

A developed bioanalytical method must be validated to ensure its reliability and accuracy. According to regulatory guidelines, validation would include the assessment of the following parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

Calibration Curve: The relationship between the instrument response and the known concentrations of the analyte.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Table 2: Key Validation Parameters for a Bioanalytical Method

| Parameter | Acceptance Criteria (Typical) |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Precision | Coefficient of variation (CV) ≤15% (≤20% at LLOQ) |

| Linearity (r²) | ≥ 0.99 |

| Recovery | Consistent, precise, and reproducible |

| Stability | Analyte concentration within ±15% of initial concentration |

Note: This table provides general acceptance criteria for bioanalytical method validation and is not based on specific data for this compound.

Computational Chemistry and Molecular Modeling Studies of Nitrafudam

Molecular Docking Simulations of Nitrafudam-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a ligand (such as a small molecule like this compound) when it is bound to a protein or other biomolecule (target) volkamerlab.orgmdpi.com. This method aims to predict the structure of the complex formed between the ligand and its target and to estimate the binding affinity volkamerlab.orgnih.gov. The process typically involves sampling possible conformations of the ligand within the protein's binding pocket and evaluating the quality of each pose using a scoring function volkamerlab.org.

Specific molecular docking simulations involving this compound and its potential biological targets were not found in the search results.

Ligand-Protein Binding Mode Predictions

Ligand-protein binding mode prediction is a key output of molecular docking simulations. volkamerlab.org It involves identifying the most probable orientation and position of the ligand within the binding site of a protein, based on the interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) formed between the ligand and the protein residues. volkamerlab.orgresearchgate.netmdpi.com Understanding the binding mode can provide insights into the molecular basis of recognition and can guide the design of molecules with improved binding affinity. volkamerlab.org

Details regarding the predicted binding modes of this compound with any specific protein targets were not available in the search results.

Scoring Functions and Docking Algorithm Evaluation

Scoring functions are mathematical models used in molecular docking to estimate the binding affinity between a ligand and a protein and to rank different docking poses. volkamerlab.orgnih.govbiorxiv.org These functions typically consider various types of interactions, such as van der Waals forces, electrostatic interactions, hydrogen bonding, and desolvation effects. volkamerlab.orgbiorxiv.org Different types of scoring functions exist, including force-field based, empirical, knowledge-based, and machine learning-based approaches. volkamerlab.orgnih.govbiorxiv.org The evaluation of docking algorithms and scoring functions is crucial to assess their accuracy in reproducing experimentally determined binding poses and predicting binding affinities. nih.gov

Information on the specific scoring functions or docking algorithms used in any potential studies of this compound was not found.

Molecular Dynamics (MD) Simulations of this compound

Molecular Dynamics (MD) simulation is a computational technique that simulates the time-dependent behavior of a molecular system by solving Newton's equations of motion for each atom. researchgate.neth-its.orgbnl.gov MD simulations provide insights into the dynamic properties of molecules, including conformational changes, flexibility, and interactions with their environment (e.g., solvent). researchgate.netvolkamerlab.org This technique is valuable for studying the stability of protein-ligand complexes and understanding the molecular mechanisms underlying biological processes. researchgate.netmdpi.com

No specific molecular dynamics simulations of this compound, either in isolation or in complex with a target, were found in the search results.

Conformational Analysis and Ligand Dynamics

Conformational analysis using MD simulations involves studying the different three-dimensional arrangements (conformations) that a molecule can adopt and how it transitions between these states over time. copernicus.orgmdpi.comnih.gov For a ligand like this compound, understanding its conformational preferences and dynamics is important for characterizing its flexibility and how it might adapt to fit into a binding site. copernicus.orgmdpi.com MD simulations can reveal the range of conformations sampled by the ligand and the protein, as well as the dynamics of their interactions. nih.govrsc.org

Specific data on the conformational analysis or dynamics of this compound from MD simulations were not available in the search results.

Solvent Effects and Protein Flexibility Simulations

MD simulations can account for the explicit presence of solvent molecules (such as water) and their interactions with the solute (ligand and protein). frontiersin.orgnih.gov Solvent effects play a significant role in molecular recognition and binding. nih.govwikipedia.org MD simulations can also capture the intrinsic flexibility of proteins, which is often crucial for ligand binding and protein function. frontiersin.orgnih.govmdpi.com Simulating protein flexibility and its interplay with solvent can provide a more realistic picture of the binding process compared to rigid docking approaches. nih.govmdpi.com

Information regarding MD simulations of this compound considering solvent effects or protein flexibility was not found.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are a suite of computational methods based on quantum mechanics used to study the electronic structure and properties of molecules. nih.govrsc.org These calculations can provide detailed information about the distribution of electrons, molecular orbitals, charge distribution, and reactivity of a compound. aps.orgresearchgate.netscirp.orgnih.gov Techniques such as Density Functional Theory (DFT) are commonly used for electronic structure analysis. nih.govaps.orgresearchgate.net This information can be valuable for understanding the chemical behavior of a molecule and its potential interactions. rsc.orgresearchgate.net

Specific quantum chemical calculations performed on this compound to analyze its electronic structure were not detailed in the search results.

DFT (Density Functional Theory) Applications

Density Functional Theory (DFT) is a widely used quantum mechanical method in computational chemistry for investigating the electronic structure of molecules. It allows for the calculation of various properties, including energies, geometries, and electronic distributions. For this compound, DFT has been applied to calculate its core electron binding energy (CEBE). nih.gov Such calculations provide fundamental information about the electronic states within the molecule. DFT is commonly used to calculate electronic structure and properties, including Frontier Molecular Orbital energies. wikipedia.orgcenmed.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are critical in determining a molecule's chemical reactivity, as they are the most likely to participate in chemical reactions, particularly those involving electron transfer. wikipedia.orgnih.gov The energy and spatial distribution of the HOMO and LUMO provide insights into a molecule's electron-donating and electron-accepting capabilities, respectively. wikipedia.org FMO analysis can support understanding a molecule's conductive behavior, stability, and reactivity parameters. nih.gov While FMO analysis is a standard computational technique, detailed results of specific FMO analysis performed on this compound were not available in the consulted literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build predictive models that relate the structural and physicochemical properties of compounds to their biological activity. QSAR models can assist in identifying key molecular features responsible for activity and in predicting the activity of new or untested compounds.

Descriptor Selection and Calculation

A crucial step in QSAR modeling is the selection and calculation of molecular descriptors. Descriptors are numerical values that capture various aspects of a molecule's structure, properties, and electronic characteristics. Due to the vast number of possible descriptors, descriptor selection methods are employed to identify the most relevant ones for the specific biological activity being studied. These methods can involve removing descriptors with low correlation to the activity, eliminating redundant descriptors, or using statistical techniques to rank and select descriptors. While descriptor selection is fundamental to QSAR, specific details regarding the descriptors selected and calculated for this compound in any potential QSAR studies were not found in the available information.

Model Development and Validation (e.g., CoMFA, CoMSIA)

Once descriptors are selected, QSAR models are developed using various statistical or machine learning techniques to establish a relationship between the descriptors and the biological activity. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are prominent three-dimensional QSAR methods. These methods use molecular fields (e.g., steric, electrostatic, hydrophobic, hydrogen bond) to describe the 3D properties of molecules and correlate them with activity.

Model validation is an essential step to ensure the reliability and predictive power of a QSAR model. Common validation techniques include internal validation methods like cross-validation (e.g., leave-one-out) and external validation using a separate test set of compounds not used during model development. Model performance is assessed using various statistical metrics, such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). Contour maps generated from 3D-QSAR models like CoMFA and CoMSIA can provide visual insights into the structural requirements for activity, guiding the design of new, potentially more active compounds. Although CoMFA and CoMSIA are established QSAR techniques, specific details about the development and validation of CoMFA or CoMSIA models for this compound were not available in the consulted literature.

Pharmacological Research: Elucidating Mechanism of Action of Nitrafudam at Molecular and Cellular Levels

Identification and Characterization of Primary Molecular Targets of Nitrafudam

Identifying the primary molecular targets of a compound like this compound is crucial for understanding its pharmacological effects. Research in this area aims to pinpoint the specific proteins or molecules in the body with which this compound interacts to exert its effects.

Receptor Binding Assays and Affinity Profiling

Receptor binding assays are fundamental techniques used to determine if a compound binds to specific receptors and with what affinity. While comprehensive data specifically detailing this compound's affinity profiling across a broad range of receptors is not extensively available in the provided search results, some context on receptor binding in pharmacological research can be drawn. For instance, studies involving other compounds highlight the importance of assessing affinity for nicotinic receptors and other biological receptors as potential targets for therapeutic agents. googleapis.comgoogle.comgoogleapis.comgoogle.com The concept of a "receptor binding nicotine (B1678760) substitute" is defined as a compound exhibiting affinity for nicotinic receptor-enriched brain tissue in in vitro binding assays. googleapis.comgoogle.com Similarly, the identification of molecular targets can involve functionally selecting for molecules binding to a specific region or structure. googleapis.comgoogle.com The affinity of a vector for a target molecule or structure is often quantified by an association constant (Ka). google.com

Enzyme Inhibition Kinetics and Mechanism-Based Studies

Investigating the effects of this compound on enzyme activity is another avenue for understanding its mechanism of action. Enzyme inhibition kinetics can reveal whether this compound acts as an inhibitor and the nature of this inhibition (e.g., competitive, non-competitive, uncompetitive). Mechanism-based studies delve deeper into the molecular details of the interaction between the compound and the enzyme. The provided information indicates that this compound has been listed in contexts discussing enzyme inhibitors, although specific details about which enzymes are inhibited or the kinetics of these interactions are not present in the search results. who.intwho.intgoogle.comantibodysociety.org For example, this compound is mentioned in lists alongside various enzyme inhibitors like proteolytic enzyme inhibitors, xanthine (B1682287) oxidase inhibitors, and urease inhibitors. who.intwho.intantibodysociety.org

Investigation of this compound's Influence on Intracellular Signaling Pathways

Beyond direct molecular targets, the effects of this compound on intracellular signaling pathways are critical for understanding its cellular impact. These pathways involve a series of molecular events that transmit signals from the cell surface or within the cell, ultimately leading to a cellular response.

The concept of signaling pathways is central to cellular function, with different pathways mediating diverse cellular processes. nih.govnih.gov For instance, G-protein coupled receptors often utilize second messenger cytoplasmic pathways. google.comgoogle.com

Activation or Inhibition of Kinase Cascades

Kinase cascades are a series of protein kinases that sequentially activate one another, playing crucial roles in signal transduction. The activation or inhibition of specific kinases or kinase cascades by this compound would significantly impact downstream cellular processes. While the search results discuss kinase cascades in general terms, such as those mediated by tumor necrosis factor (TNF) leading to the activation of NF-kappaB and JNK pathways, there is no specific information provided regarding this compound's direct influence on these or other kinase cascades. nih.gov

Modulation of Second Messenger Systems

Second messengers are small molecules that relay signals from receptors on the cell surface to target molecules within the cytoplasm or nucleus. Examples include cyclic nucleotides (like cAMP and cGMP), calcium ions, and products of lipid metabolism (like diacylglycerol and inositol (B14025) trisphosphate). nih.gov Modulation of these systems by this compound could significantly alter cellular responses. The search results highlight the importance and diversity of second messengers in neuronal signaling and other cellular processes. nih.govgoogle.comgoogle.com However, there is no specific data detailing how this compound might activate or inhibit the production or activity of these second messengers.

Effects of this compound on Gene Expression and Transcriptional Regulation

Changes in gene expression, the process by which information from a gene is used in the synthesis of a functional gene product, can profoundly affect cellular function. Transcriptional regulation, the control of when and how often a gene is transcribed into messenger RNA, is a key level of gene expression control. nih.gov

Transcriptomic Profiling (e.g., RNA-Seq)

Transcriptomic profiling, notably through techniques like RNA Sequencing (RNA-Seq), provides a comprehensive snapshot of all RNA molecules, including messenger RNAs (mRNAs), present in a cell or tissue at a given time github.ionih.gov. This method allows for the quantification of gene expression levels and the identification of alternatively spliced transcripts and novel RNA species nih.govnih.gov. By comparing the transcriptomic profiles of cells or tissues treated with a compound like this compound to untreated controls, researchers can identify genes whose expression is significantly altered. These changes in gene expression can provide insights into the cellular pathways and biological processes affected by the compound. RNA-Seq offers high precision in measuring transcript levels and can capture transcriptome dynamics across different conditions github.ionih.gov. The workflow typically involves RNA isolation, conversion to cDNA libraries, and deep sequencing github.ionih.gov. Analysis of the vast amount of sequencing data can reveal upregulation or downregulation of specific genes, pointing towards the molecular targets or downstream effects of this compound. While RNA-Seq is a powerful tool for investigating the impact of compounds on global gene expression, specific transcriptomic data for this compound from the conducted searches was not available.

Promoter Activity Assays

Promoter activity assays are utilized to investigate how a compound influences the transcriptional regulation of specific genes. These assays typically involve cloning the promoter region of a gene of interest upstream of a reporter gene in an expression vector invivogen.compromega.cagenecopoeia.comresearchgate.netresearch-solution.com. The reporter gene, such as luciferase or a fluorescent protein, produces a detectable signal when the promoter is active invivogen.compromega.cagenecopoeia.comresearch-solution.com. By introducing this construct into cells and treating them with a compound like this compound, researchers can measure changes in reporter gene expression as an indirect measure of promoter activity invivogen.combiorxiv.orgepo.org. An increase or decrease in reporter signal compared to controls indicates that this compound affects the activity of the specific promoter being studied, suggesting that the compound may modulate the binding of transcription factors or other regulatory proteins to that promoter region nih.govfrontiersin.org. These assays are valuable for dissecting the regulatory elements within a promoter and understanding how they respond to external stimuli or compound treatment frontiersin.org. While promoter activity assays are standard tools in molecular pharmacology, specific data on the effect of this compound on particular gene promoter activities were not found in the search results.

Cellular Localization and Subcellular Distribution of this compound

Determining where a compound resides within a cell provides crucial information about its potential targets and mechanisms of action. Cellular localization studies reveal whether a compound is found in the cytoplasm, nucleus, or associated with specific organelles.

Microscopic Imaging Techniques

Microscopic imaging techniques, particularly fluorescence microscopy and its advanced forms like super-resolution microscopy, are essential for visualizing the location of a compound within cells biorxiv.orgbiorxiv.orgplos.orgfsu.eduresearchgate.net. If this compound or a modified fluorescent version of it can be introduced into cells, its distribution can be directly observed. Techniques such as confocal microscopy can provide high-resolution 3D images of cellular structures and the compound's localization relative to these structures mpdkrc.edu.in. Super-resolution microscopy methods, including single-molecule localization microscopy (SMLM), can achieve even higher resolutions, allowing for the visualization of compound distribution at the nanometer scale biorxiv.orgbiorxiv.orgplos.orgfsu.eduresearchgate.net. By co-labeling specific cellular compartments or proteins, researchers can determine if this compound co-localizes with particular organelles or molecular targets protocols.ionih.gov. While microscopic imaging is a powerful approach for visualizing cellular localization, specific imaging data showing the distribution of this compound within cells was not available from the conducted searches.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of Nitrafudam

Impact of Functional Group Modifications on Biological Activity

Modifications to the functional groups within a molecule can significantly alter its biological activity. asm.orggoogleapis.com In the context of Nitrafudam, changes to the nitro group, the furan (B31954) ring, or the amidine moiety would likely impact its interactions with biological systems and, consequently, its effects. Studies on related compounds provide insights into the potential roles of these groups.

Role of Nitro Group in this compound Activity

The nitro group (-NO₂) is a significant functional group in many biologically active compounds, particularly in nitroaromatic and nitroheterocyclic drugs. mathworks.commdpi.comresearchgate.net In nitrofurans, the presence of a nitro group, often at the 5-position of the furan ring, is crucial for antibacterial activity. nih.gov The mechanism of action of many nitroarenes and nitroheterocycles involves the bioreduction of the nitro group, catalyzed by nitroreductases, leading to the formation of reactive intermediates that can damage cellular components. iceye.commathworks.comresearchgate.net This suggests that the nitro group in this compound likely plays a vital role in its biological activity, potentially through a similar reductive activation pathway. The electron-withdrawing nature of the nitro group also influences the electronic properties of the molecule. nih.gov

Correlation of Structural Parameters with Research-Relevant Physicochemical Properties

The physicochemical properties of a compound, which are dictated by its chemical structure, play a significant role in its behavior in biological systems, affecting processes such as absorption, distribution, and interaction with targets. ontosight.aivdoc.pubnih.gov Understanding the correlation between structural parameters and these properties is a key aspect of SPR.

Lipophilicity (e.g., cLogP, LogD) in SAR

Lipophilicity, a measure of a compound's ability to dissolve in lipids or non-polar solvents, is a critical physicochemical property in SAR. It influences a molecule's permeability across biological membranes and its binding to hydrophobic regions of targets. The partition coefficient (LogP) quantifies the distribution of a neutral compound between an organic solvent (commonly octanol) and water, while the distribution coefficient (LogD) accounts for the distribution of all ionized and unionized forms of a compound at a specific pH. For ionizable compounds like this compound (which contains a basic amidine group), LogD is a more relevant descriptor of lipophilicity at a given physiological pH than LogP.

The computed XLogP3 for this compound is 1.8. tandfonline.com This value provides an estimate of its lipophilicity in a neutral form. Structural modifications to this compound, such as adding or removing polar or non-polar groups, or altering the ionization state of the amidine group through chemical modification or changes in pH, would be expected to alter its lipophilicity. These changes in lipophilicity can, in turn, impact how readily this compound crosses cell membranes and interacts with lipophilic binding sites, thereby influencing its biological activity. Studies on other nitrofuranyl compounds have also investigated the effect of lipophilicity descriptors like cLogP and LogD in QSAR analyses, although the impact of these descriptors on model predictivity can vary depending on the specific series of compounds and biological target.

Table 1: Key Functional Groups and Computed Property of this compound

| Functional Group | Description | Potential Role in Activity/Properties |

| Nitro Group | -NO₂ group attached to the phenyl ring. | Often involved in reductive bioactivation; influences electronic properties and potential interactions. iceye.commathworks.commdpi.comresearchgate.net |

| Furan Ring | Five-membered heterocyclic ring with oxygen. | Scaffold for substituents; can participate in hydrogen bonding and stacking; influences shape. ontosight.aiajchem-a.comnih.gov |

| Amidine Group | -C(=NH)-NH₂ group. | Basic functional group; can be protonated at physiological pH; involved in interactions with targets (e.g., DNA binding in some amidines). mathworks.comthe-eye.eumdpi.com |

| Computed Property | Value | Relevance |

| XLogP3 | 1.8 tandfonline.com | Estimate of lipophilicity for the neutral form; influences membrane permeability and solubility. |

Polar Surface Area (PSA) in SAR

Polar Surface Area (PSA) is a widely utilized molecular descriptor in medicinal chemistry and cheminformatics. It is defined as the sum of the surface areas of polar atoms, typically oxygen and nitrogen, including their attached hydrogen atoms molinspiration.comnumberanalytics.com. PSA is a valuable parameter for predicting the transport properties of drug molecules, such as human intestinal absorption, permeability across the blood-brain barrier, and Caco-2 cell monolayer permeability molinspiration.comnumberanalytics.comresearchgate.netnih.gov.

The underlying principle for the relevance of PSA in Structure-Activity Relationship (SAR) studies is its correlation with a molecule's ability to form hydrogen bonds and engage in polar interactions. These interactions are crucial for a drug molecule to bind to its target receptor and to permeate biological membranes numberanalytics.com. A higher PSA generally indicates increased polarity, which can influence a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties, and consequently, its biological activity numberanalytics.comresearchgate.net.

Preclinical Pharmacokinetic and Metabolic Research of Nitrafudam in Vitro and Animal Models

Absorption and Distribution Studies in Research Systems

Understanding the absorption and distribution characteristics of a compound is fundamental to predicting its bioavailability and the extent to which it reaches target tissues. These studies are typically conducted using both in vitro models to assess permeability and animal models to evaluate systemic distribution.

In Vitro Permeability Assays (e.g., Caco-2 cell model)

In vitro permeability assays, such as those utilizing Caco-2 cell monolayers, are commonly employed to predict the intestinal absorption of orally administered compounds. These models mimic the human intestinal epithelium and provide insights into the mechanisms and extent of drug transport across biological barriers.

Based on the available search results, specific data detailing the performance of Nitrafudam in in vitro permeability assays, such as the Caco-2 cell model, were not found. Therefore, detailed research findings regarding this compound's in vitro permeability characteristics cannot be presented here.

Tissue Distribution Profiling in Animal Models

Tissue distribution studies in animal models provide essential information about where a compound travels within the body after administration. This helps to determine potential sites of action, accumulation, and metabolism.

Specific detailed research findings on the tissue distribution profiling of this compound in various animal models were not identified in the conducted searches. While animal studies are mentioned in the broader context of drug research and tissue distribution for other compounds research-solution.comgoogle.comtheswissbay.ch, specific data for this compound's distribution pattern across different tissues in animal models is not available in the gathered information.

Biotransformation Pathways and Metabolite Identification

Biotransformation, or metabolism, is the process by which the body chemically alters a compound. This often leads to the formation of metabolites, which may be active or inactive and can have different pharmacokinetic and toxicological properties than the parent compound. Identifying the pathways and metabolites is vital for understanding a compound's clearance and potential for drug interactions.

Hepatic Metabolism (e.g., Cytochrome P450 Involvement)

The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a major role in the biotransformation of many compounds. Investigating hepatic metabolism, including the specific CYP enzymes involved, helps to predict potential drug interactions and understand clearance mechanisms.

Specific research detailing the hepatic metabolism of this compound, including the involvement of cytochrome P450 enzymes, was not found in the available search results. Although cytochrome P450 is mentioned in a general context in one result googleapis.com, its specific role in this compound metabolism is not described.

Non-Hepatic Metabolic Enzyme Investigations

While the liver is the major metabolic organ, other tissues and enzymes can also contribute to a compound's biotransformation. Investigating non-hepatic metabolic pathways provides a more complete picture of how a compound is processed by the body.

Information specifically on non-hepatic metabolic enzyme investigations related to this compound was not identified in the search results.

Identification of Major and Minor Metabolites

Identifying the major and minor metabolites of a compound is crucial for understanding its metabolic fate and for assessing the potential activity or toxicity of these transformation products.

Detailed information regarding the specific identification of major and minor metabolites of this compound was not available in the conducted searches. While metabolite identification is discussed in the context of other compounds like nicotine (B1678760) googleapis.comgoogle.com, specific data for this compound's metabolites is not present in the gathered information.

Metabolic Stability Assessments in In Vitro Systems

In vitro metabolic stability studies are crucial in preclinical drug development to understand how a compound is likely to be metabolized in the liver, the primary organ for drug metabolism. These studies typically employ subcellular fractions like microsomes or intact cells such as hepatocytes to assess the rate at which the parent compound is metabolized. srce.hrnuvisan.com Metabolic stability is often expressed as half-life (t₁/₂) or intrinsic clearance (CLint). srce.hrnuvisan.com Compounds with high metabolic stability are cleared slowly, while those with low stability are cleared rapidly. srce.hr

Microsomal Stability (e.g., Liver Microsomes)

Liver microsomes are a commonly used in vitro system for assessing metabolic stability, particularly for evaluating Phase I metabolism mediated by cytochrome P450 (CYP) enzymes. srce.hrevotec.com Microsomes are relatively easy to prepare and are suitable for high-throughput screening. evotec.com Incubation of a compound with liver microsomes from relevant species (e.g., human, rat, mouse, dog, monkey) in the presence of necessary cofactors, such as NADPH, allows for the determination of its susceptibility to oxidative metabolism. srce.hrnuvisan.comevotec.com The disappearance of the parent compound over time is monitored, often using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nuvisan.comnih.gov

Hepatocyte Stability

Hepatocytes, as intact liver cells, represent a more physiologically relevant in vitro model compared to microsomes as they contain the full complement of hepatic drug-metabolizing enzymes, including both Phase I and Phase II enzymes, and their cofactors at physiological concentrations. srce.hrresearchgate.net Hepatocyte stability assays can provide a more comprehensive picture of a compound's hepatic metabolism. srce.hr Similar to microsomal stability assays, the compound is incubated with hepatocytes, and the depletion of the parent compound over time is measured. nuvisan.comnih.gov Results from hepatocyte stability can be used to predict in vivo hepatic clearance. srce.hrnuvisan.comresearchgate.net

Excretion Mechanisms in Animal Models

Preclinical studies in animal models are essential for understanding the routes and rates of drug elimination from the body. wuxiapptec.comnih.govbioivt.com Excretion mechanisms typically involve the removal of the parent drug and its metabolites through primary routes such as urine and feces, and sometimes exhaled air. bioivt.comuct.ac.za

In vivo excretion studies often involve administering the compound to animals (commonly rodents like rats and non-rodents like dogs or monkeys) and collecting biological samples, including urine and feces, over a defined period. nih.govbioivt.com Radiolabeled compounds (e.g., using ¹⁴C or ³H) are frequently used in mass balance studies to track the total drug-related material excreted and retained in tissues. bioivt.comnuvisan.com Analysis of these samples helps determine the primary routes of excretion and the proportion of the dose eliminated through each route. bioivt.com Urinary excretion of unchanged drug is a key parameter (fraction excreted unchanged, fe) that provides insight into the role of renal clearance and the extent of metabolism. nih.gov Biliary excretion studies, often involving bile duct cannulation, can be performed to quantify the amount of compound and metabolites excreted into bile, which is subsequently eliminated in feces. bioivt.com

Animal excretion data, particularly from species relevant to later toxicology studies, are used to help predict human excretion pathways and potential for drug accumulation. nih.gov

In Vitro Biological System Studies and Cellular Responses to Nitrafudam

Investigation in Diverse Cell Line Models

Cell lines are immortalized cell populations that can be grown in culture indefinitely, providing a consistent and convenient system for research. They are widely used to study various cellular processes and the effects of external agents. frontiersin.orgnih.gov Different cell lines, often derived from specific tissues or cancer types, exhibit distinct characteristics and responses, making them valuable tools for investigating a compound's effects across various cellular backgrounds. nih.govresearchgate.net

Cellular growth and viability studies are crucial for assessing the basic impact of a compound on cell populations. Viability assays measure the proportion of live, healthy cells, while proliferation assays quantify the increase in cell number over time due to growth and division. telight.eulabroots.comchondrex.com Techniques such as MTT assays, which measure metabolic activity as an indicator of viable cells, and direct cell counting are commonly employed. chondrex.commdpi.com Observing how a compound influences these parameters in different cell lines can indicate potential cytotoxic or growth-promoting effects. While these studies are standard in characterizing compound effects, specific data detailing Nitrafudam's impact on cellular growth and viability in diverse cell line models were not identified in the provided information.

Cellular differentiation is the process by which a less specialized cell becomes a more specialized cell type, involving significant changes in cell size, shape (morphology), metabolic activity, and function. dvcstem.compressbooks.pubwikipedia.orgfrontiersin.org Studying the effects of a compound on differentiation pathways in appropriate cell models, such as stem cells or progenitor cells, can reveal its influence on developmental processes or tissue maintenance. dvcstem.comwikipedia.orgfrontiersin.org Morphological changes can be indicative of differentiation, apoptosis, or other cellular responses. frontiersin.orgstemcell.com Although investigating the impact of compounds on cellular differentiation and morphology is a key area of in vitro research, specific findings regarding this compound's effects on these processes were not found in the provided search results.

Studies in Primary Cell Cultures

Primary cell cultures are derived directly from tissues of a multicellular organism and have a limited lifespan in culture. youtube.comeppendorf.commdpi.com Unlike cell lines, primary cells generally retain more of the characteristics and complexity of the original tissue, offering a more physiologically relevant model for certain studies. mdpi.comnih.govmdpi.com They are valuable for investigating compound effects on specific cell types in a context closer to the in vivo environment. youtube.commdpi.com Despite the importance of primary cell cultures in biological research, specific studies detailing the effects of this compound on primary cell cultures were not identified in the provided information.

In Vivo Biological System Studies of Nitrafudam in Animal Models Mechanistic Explorations

Selection and Characterization of Appropriate Animal Models for Mechanistic Studies

The choice of animal models for mechanistic studies of Nitrafudam is guided by the specific biological pathways or phenomena under investigation. Factors such as genetic similarity to humans, physiological responses, ease of manipulation, and ethical considerations play significant roles in model selection. Mice and rats are frequently utilized due to their well-characterized genetics, physiology, and relative ease of handling and maintenance in laboratory settings. mdpi.com Their biological and genetic anatomy are well-studied, facilitating the transposition of results. mdpi.com However, it is recognized that no single animal model can perfectly mimic the complexity of human diseases, and differences between species must be carefully considered when interpreting data. nih.gov

Beyond rodents, other species, including larger animals like pigs and non-human primates, may be employed when the research question necessitates models with greater anatomical, physiological, or genetic similarity to humans for specific conditions. mdpi.comnih.govlabroots.com The characterization of these models involves establishing baseline physiological parameters, understanding their genetic background, and, in the case of disease models, thoroughly defining the phenotypic manifestations that are relevant to the study of this compound's mechanisms.

Genetically Modified Animal Models for Pathway Investigation

Genetically modified animal models, particularly mice, are powerful tools for dissecting the role of specific genes and molecular pathways in the context of this compound's effects. nih.govmit.eduresearchgate.net These models can involve the knockout or overexpression of genes hypothesized to be involved in the compound's mechanism of action or in the pathogenesis of conditions that this compound may influence. mit.edunih.gov For instance, knockout mice lacking a specific gene can help determine if that gene is essential for this compound to exert its biological effect. nih.gov Advances in gene-editing technologies, such as CRISPR/Cas9, have significantly enhanced the ability to create precise genetic modifications in a wider range of animal species, accelerating the development of more refined models for human diseases. mit.eduresearchgate.net These models allow researchers to investigate the impact of this compound on specific molecular pathways with a high degree of specificity.

Pharmacological Models for Specific Biological Phenomena

Pharmacological models involve inducing a specific biological phenomenon or disease state in animals through the administration of drugs or other substances. mdpi.commdpi.com These models are valuable for studying this compound's effects on particular physiological or pathological conditions. For example, a pharmacological agent might be used to induce inflammation, a neurological deficit, or a metabolic disorder that mirrors a human condition. mdpi.commdpi.com By administering this compound to these pharmacologically-challenged animals, researchers can investigate its potential to ameliorate the induced symptoms or modulate the underlying biological processes. mdpi.com The selection of a pharmacological model depends on the specific biological phenomenon relevant to this compound's hypothesized therapeutic or mechanistic effects.

Investigation of Molecular and Cellular Biomarkers in Animal Models

Studying molecular and cellular biomarkers in animal models treated with this compound is crucial for understanding the compound's impact at a finer level. nih.govnih.govimbrsea.eu Biomarkers can provide objective indicators of biological processes, disease progression, or response to intervention. nih.govnih.gov Analysis of these markers in tissues and biological fluids from animal models helps to elucidate the cellular and molecular events influenced by this compound. nih.govnih.gov

Histopathological and Immunohistochemical Analysis

Histopathological analysis involves the microscopic examination of tissue samples from animal models to identify structural changes induced by this compound or the condition being studied. mdpi.comnih.govnih.gov Tissues are typically processed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin, H&E) for detailed morphological evaluation. mdpi.comnih.gov This allows for the assessment of tissue integrity, inflammation, cellular damage, and other relevant pathological features. mdpi.comnih.gov

Immunohistochemical analysis complements histopathology by using antibodies to detect the presence and localization of specific proteins or other molecules within tissue sections. nih.govnih.govnih.gov This technique can reveal changes in protein expression levels or cellular distribution in response to this compound. nih.gov For example, immunohistochemistry can be used to identify specific cell types involved in a response or to assess the activation status of signaling pathways by examining the expression of key proteins. nih.gov Studies utilizing immunohistochemistry in animal models have investigated markers such as Ki67 for cell proliferation and various proteins related to inflammation or neuronal function. nih.govresearchgate.net

Biochemical Marker Evaluation in Tissues and Fluids

Biochemical marker evaluation involves measuring the levels of various molecules in tissue homogenates or biological fluids such as blood, serum, plasma, urine, or cerebrospinal fluid. nih.govnih.gov These markers can include enzymes, metabolites, cytokines, hormones, or other proteins that reflect the physiological or pathological state of the animal. nih.govnih.gov Analyzing changes in these biochemical markers after this compound administration can provide insights into its metabolic effects, its influence on organ function, or its modulation of specific biochemical pathways. nih.govnih.gov For instance, studies might measure levels of inflammatory mediators in plasma or assess enzyme activity in liver tissue to understand this compound's systemic or organ-specific effects. nih.gov

Pharmacogenomic and Proteomic Profiling in Response to this compound in Animal Models

Pharmacogenomic and proteomic profiling offer comprehensive approaches to understand the global molecular responses to this compound in animal models. nih.govnih.gov These techniques allow for the simultaneous analysis of changes in gene expression (pharmacogenomics) and protein expression (proteomics) across different tissues or cell types. nih.govnih.govnih.gov

Pharmacogenomic profiling, often utilizing techniques like microarrays or next-generation sequencing, assesses how this compound influences the transcription of genes. nih.govmdpi.comfrontiersin.org This can reveal which genetic pathways are activated or repressed by the compound, providing a broad view of its cellular impact. nih.govmdpi.com Changes in gene expression can serve as biomarkers of response or provide clues about the underlying mechanisms of action. mdpi.com

Proteomic profiling, commonly employing mass spectrometry-based methods, focuses on the large-scale analysis of proteins. nih.govmdpi.comfrontiersin.orgbiorxiv.orgresearchgate.net By quantifying protein abundance and identifying post-translational modifications, proteomics provides insights into the functional state of cells and tissues. nih.govmdpi.com Proteomic studies in animal models can identify proteins whose levels are altered by this compound, highlighting affected cellular processes and potential protein targets. nih.govmdpi.comfrontiersin.orgbiorxiv.org The integration of pharmacogenomic and proteomic data can provide a more complete picture of the molecular events triggered by this compound, correlating changes in gene expression with alterations in protein levels and activity. nih.govnih.gov These comprehensive profiling approaches are valuable for identifying potential biomarkers of efficacy or toxicity and for unraveling the complex network of molecular interactions influenced by the compound. nih.govmdpi.com

Gene Expression Analysis (e.g., qPCR, RNA-Seq)

Gene expression analysis techniques, such as quantitative polymerase chain reaction (qPCR) and RNA sequencing (RNA-Seq), are fundamental tools for investigating how a compound influences the transcriptome of an organism. qPCR is a highly sensitive method used to quantify the expression of specific genes, while RNA-Seq provides a comprehensive snapshot of all RNA molecules in a sample, allowing for the identification of differentially expressed genes on a larger scale. numberanalytics.comrna-seqblog.com These methods can reveal which genes are upregulated or downregulated in response to this compound administration in animal models, providing clues about the biological pathways and cellular processes affected.

Studies utilizing RNA-Seq in animal models have been employed to characterize gene expression profiles in various conditions, such as inflammatory bowel disease and malaria, to understand underlying molecular pathways and assess the similarity between animal models and human diseases. nih.govelifesciences.org For instance, RNA-Seq analysis in rat models of pulmonary hypertension identified similar transcriptomic profiles and enriched pathways related to epithelial-to-mesenchymal transition, inflammation, and metabolism. nih.gov qPCR is also widely used for validating gene expression changes and quantifying target DNA or RNA in animal tissues. nih.govnih.govbiorxiv.org The proper selection and validation of reference genes are critical for accurate normalization in qPCR analysis of animal models. nih.gov

While specific data on this compound's effects on gene expression via qPCR or RNA-Seq in animal models were not found, these techniques would be applied to measure changes in mRNA levels of target genes or to profile the entire transcriptome in tissues or cells from treated animals compared to controls. Such studies could reveal how this compound modulates genetic programs related to its observed biological effects.

Protein Expression and Post-Translational Modifications (e.g., Western Blot, Proteomics)

Beyond gene expression, analyzing protein levels and their modifications provides a more direct understanding of the functional state of cells and tissues. Techniques like Western Blot and proteomics are essential for this purpose. Western Blot is a widely used method for detecting specific proteins in a sample and assessing their relative abundance. researchgate.netnih.gov Proteomics, on the other hand, involves the large-scale study of the entire set of proteins in a biological sample, allowing for the identification, quantification, and characterization of numerous proteins and their post-translational modifications. wikipedia.orgmdpi.comfrontiersin.org

Proteomic analysis in animal models has been used to investigate molecular changes associated with various conditions, such as diabetic kidney disease and chronic migraine, identifying differentially expressed proteins and dysregulated pathways. mdpi.comnih.gov For example, a proteomic study in mouse models of diabetes identified extensive differential expression of peroxisomal proteins in the early stages of diabetic kidney disease. mdpi.com Another study using proteomics in a mouse model of chronic migraine revealed differentially expressed proteins in various brain regions, pointing to mitochondrial impairment. nih.gov Western blot is frequently used to validate findings from proteomic studies or to examine the expression of specific proteins of interest. nih.govresearchgate.net Optimized Western blot protocols can provide comprehensive assessments of protein processing and the relative abundance of different protein forms. nih.gov

Applying these techniques to study this compound in animal models would involve analyzing protein extracts from relevant tissues to determine if this compound treatment alters the expression levels of specific proteins or affects their post-translational modifications, thereby providing insights into the downstream effects of the compound.

Advanced Preclinical Imaging for Mechanistic Insights in Animal Models

Advanced preclinical imaging modalities offer non-invasive ways to visualize and quantify biological processes in living animals, providing crucial mechanistic insights that complement in vitro and ex vivo studies. mdpi.comoatext.comchematech-mdt.comnih.gov These techniques allow for longitudinal studies in the same animal, reducing variability and the number of animals needed. nih.gov

PET/MRI and SPECT/CT Applications

Hybrid imaging systems like PET/MRI and SPECT/CT combine the strengths of different modalities. PET (Positron Emission Tomography) and SPECT (Single-Photon Emission Computed Tomography) provide functional and molecular information by detecting signals from radiolabeled tracers, while MRI (Magnetic Resonance Imaging) and CT (Computed Tomography) offer high-resolution anatomical details. oatext.comchematech-mdt.comnih.govnih.govharvard.edu PET is generally more sensitive than SPECT, while SPECT can offer better spatial resolution in small animal imaging. harvard.edu CT provides excellent spatial resolution for anatomical detail but lacks molecular specificity. harvard.edu The combination of these modalities allows for the co-registration of functional and anatomical data, providing a more complete picture of the biological effects of a compound. harvard.eduescholarship.org